5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide
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Overview
Description
5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide is a complex organic compound with a unique structure that includes a thienoazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the thienoazocine ring system, followed by the introduction of the carbonyl azide group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The azide group can be substituted with other functional groups, leading to the formation of new compounds with potentially different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide include other thienoazocine derivatives and compounds with similar ring systems.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the carbonyl azide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
59851-14-8 |
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Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
5-oxo-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocine-3-carbonyl azide |
InChI |
InChI=1S/C10H10N4O2S/c11-14-13-10(16)6-5-17-7-3-1-2-4-8(15)12-9(6)7/h5H,1-4H2,(H,12,15) |
InChI Key |
PWJVVOWQPYWPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC2=C(C1)SC=C2C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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